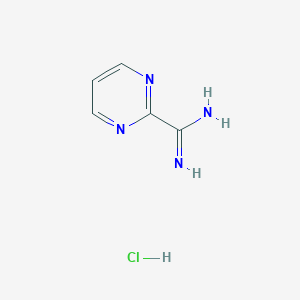
2-Amidinopyrimidine hydrochloride
Cat. No. B022906
Key on ui cas rn:
138588-40-6
M. Wt: 158.59 g/mol
InChI Key: LZIYBABLVXXFGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06274734B1
Procedure details


Another particularly useful process is for manufacturing 4-tertbutyl-N-6-(2-hydroxy-ethoxy)-5-(2-methoxy-phenoxy)-2-(pyrimidin-2-yl)-pyrimidin-4-yl-benzenesulphonamide, This process comprises manufacturing 2-cyanopyrimidine by reacting 2-chloropyrimidine with an alkali cyanide in the presence of 1-azabicyclo[2,2,2]octane or 1,4-diazabicyclo[2,2,2]octane. The 2-cyano pyrimidine is then converted by means of NH3/NH4Cl in a sodium methanolate/methanol solution into pyrimidin-2-carboxamidine hydrochloride. The pyrimidine-2-caroboxamidine hydrochloride is then converted in the presence of sodium methanolate with diethyl (o-methoxy-phenoxy-malonate) into rac-5-(2-methoxy-phenoxy)-2-pyrimidin-2-yl-tetrahydro-pyrimidin-4,6-dione. This product is then reacted with N,N-diisopropyl-N-ethylamine and phosphorus pentachloride to give 4,6-dichloro-5-(2-methoxy-phenoxy)-2,2′-bipyrimidine. This in turn is reacted with p-tert.butylbenzenesulphonamide to give 4-tert.butyl-N-6-chloro-5-[2-(2-methoxy-phenoxy)-2-(pyrimidin-2-yl)-pyrimidin-4-yl]-benzenesulphonamide which is reacted with sodium ethylene glycolate to give 4-tert.butyl-N-6-(2-hydroxy-ethoxy)-5-(2-methoxy-phenoxy)-2-(pyrimidin-2-yl)-pyrimidin-4-yl-benzenesulphonamide.
[Compound]
Name
4-tertbutyl-N-6-(2-hydroxy-ethoxy)-5-(2-methoxy-phenoxy)-2-(pyrimidin-2-yl)-pyrimidin-4-yl-benzenesulphonamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One


[Compound]
Name
pyrimidine-2-caroboxamidine hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Name
sodium methanolate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four


Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six









Name
NH3 NH4Cl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fourteen

Name
sodium methanolate methanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fifteen

Identifiers


|
REACTION_CXSMILES
|
[C:1]([C:3]1[N:8]=[CH:7][CH:6]=[CH:5][N:4]=1)#[N:2].ClC1N=[CH:14][CH:13]=[CH:12][N:11]=1.[C-]#N.N12CCC(CC1)CC2.N12CCN(CC1)CC2.N.[NH4+].[Cl-:36].C[O-].[Na+].CO.[ClH:42].N1C=CC=NC=1C(N)=N.C[O-].[Na+].[CH3:55][O:56][C:57]1[CH:74]=[CH:73][CH:72]=[CH:71][C:58]=1[O:59]C(C(OCC)=O)C(OCC)=O.COC1C=CC=CC=1OC1C(=O)NC(C2N=CC=CN=2)NC1=O.C(N(C(C)C)CC)(C)C.P(Cl)(Cl)(Cl)(Cl)Cl>>[Cl:36][C:5]1[C:6]([O:59][C:58]2[CH:71]=[CH:72][CH:73]=[CH:74][C:57]=2[O:56][CH3:55])=[C:7]([Cl:42])[N:8]=[C:3]([C:1]2[N:11]=[CH:12][CH:13]=[CH:14][N:2]=2)[N:4]=1 |f:5.6.7,8.9.10,11.12,13.14|
|
Inputs


Step One
[Compound]
|
Name
|
4-tertbutyl-N-6-(2-hydroxy-ethoxy)-5-(2-methoxy-phenoxy)-2-(pyrimidin-2-yl)-pyrimidin-4-yl-benzenesulphonamide
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl.N1=C(N=CC=C1)C(=N)N
|
Step Three
[Compound]
|
Name
|
pyrimidine-2-caroboxamidine hydrochloride
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Four
|
Name
|
sodium methanolate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C[O-].[Na+]
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
COC1=C(OC(C(=O)OCC)C(=O)OCC)C=CC=C1
|
Step Six
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
COC1=C(OC2C(NC(NC2=O)C2=NC=CC=N2)=O)C=CC=C1
|
Step Seven
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)N(CC)C(C)C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
P(Cl)(Cl)(Cl)(Cl)Cl
|
Step Eight
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(#N)C1=NC=CC=N1
|
Step Nine
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=NC=CC=N1
|
Step Ten
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[C-]#N
|
Step Eleven
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N12CCC(CC1)CC2
|
Step Twelve
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N12CCN(CC1)CC2
|
Step Thirteen
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(#N)C1=NC=CC=N1
|
Step Fourteen
|
Name
|
NH3 NH4Cl
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N.[NH4+].[Cl-]
|
Step Fifteen
|
Name
|
sodium methanolate methanol
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C[O-].[Na+].CO
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=NC(=NC(=C1OC1=C(C=CC=C1)OC)Cl)C1=NC=CC=N1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
